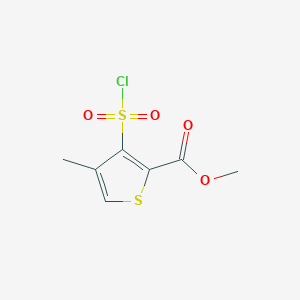
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, also known as M3CMC, is a sulfonyl-containing compound that has been widely used in the field of organic synthesis. It is a versatile reagent that is used in a variety of reactions such as substitution, addition, and oxidation. Furthermore, M3CMC has been used in the synthesis of a number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.
科学的研究の応用
Chemical Synthesis and Recovery
One of the primary applications of this compound lies in its role as an intermediate for the preparation of pharmaceuticals and herbicides. A study highlighted the use of a large volume of acetic acid as a solvent in its production process, emphasizing the challenges and solutions associated with the recovery and reuse of acetic acid from the effluent containing Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate (Wang Tian-gui, 2006).
Organic Synthesis
Research has also focused on the synthesis of related compounds through chemical reactions involving Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate. For instance, a study presented a one-pot synthesis method for methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, showcasing the compound's versatility in organic synthesis (A. M. Qaisi et al., 2004).
Toxicological Assessment
The toxicological profile of thiophene derivatives, including Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, has been a subject of interest. A comprehensive study assessed the genotoxic, mutagenic, and carcinogenic potentials of these compounds, employing various in vitro and in silico methodologies to understand their impact on human health (Alban Lepailleur et al., 2014).
Synthesis of Novel Compounds
Further, research has explored the synthesis of novel compounds from Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate for diverse applications. For example, studies have detailed the synthesis of disperse dyes with thiophene moiety for dyeing polyester fibers, highlighting the chemical's utility in developing materials with specific coloration properties (O. Iyun et al., 2015).
特性
IUPAC Name |
methyl 3-chlorosulfonyl-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULPSJAJURKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)
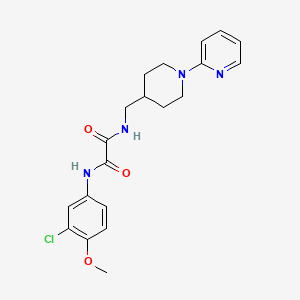
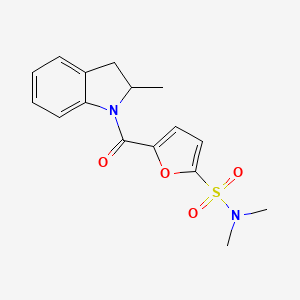
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)
![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)
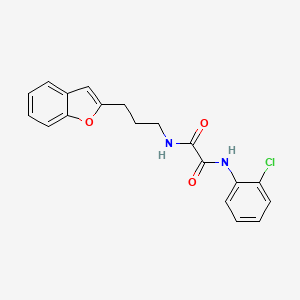

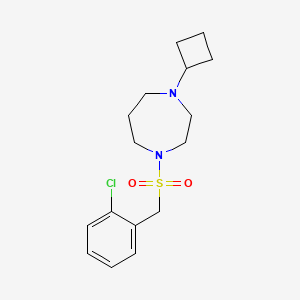
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)
![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)

